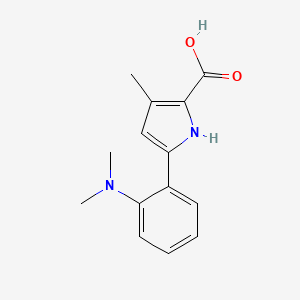
4,5-Diiodophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diiodophthalonitrile is a chemical compound with the molecular formula C₈H₂I₂N₂ and a molecular weight of 379.92 g/mol . It is a soluble phthalocyanine used in the synthesis of other compounds . This compound is characterized by the presence of two iodine atoms attached to the phthalonitrile core, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
4,5-Diiodophthalonitrile can be synthesized through several methods:
Coupling of Phthalonitrile: One common method involves coupling two molecules of phthalonitrile using a palladium catalyst.
Reaction with Phthalic Anhydride: Another method involves reacting phthalic anhydride with sodium iodide and potassium fluoride.
These methods provide efficient routes to obtain high-purity this compound, which is essential for its use in further chemical synthesis.
Analyse Des Réactions Chimiques
4,5-Diiodophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex phthalonitrile derivatives.
Common reagents used in these reactions include palladium catalysts and bases like potassium fluoride. The major products formed from these reactions are often phthalocyanine derivatives, which have significant applications in various fields.
Applications De Recherche Scientifique
4,5-Diiodophthalonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5-Diiodophthalonitrile primarily involves its role as an intermediate in the synthesis of phthalocyanines. These phthalocyanines exhibit strong absorption peaks in the far-red region of the visible spectrum, making them effective in various photophysical and photochemical applications . The presence of iodine atoms enhances the compound’s ability to participate in these reactions, leading to the formation of highly stable and efficient products.
Comparaison Avec Des Composés Similaires
4,5-Diiodophthalonitrile can be compared with other similar compounds, such as:
3,4-Diiodophthalonitrile: This compound has iodine atoms at different positions on the phthalonitrile core, leading to different reactivity and applications.
4,5-Dibromophthalonitrile: Similar to this compound, but with bromine atoms instead of iodine, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of iodine atoms, which confer distinct photophysical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C8H2I2N2 |
|---|---|
Poids moléculaire |
379.92 g/mol |
Nom IUPAC |
4,5-diiodobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H2I2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H |
Clé InChI |
APCUAIZUAMXEKR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)I)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040068.png)
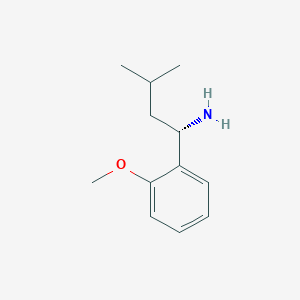
![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)
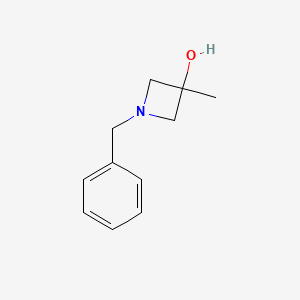




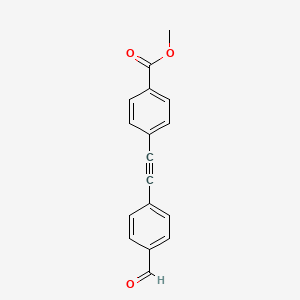
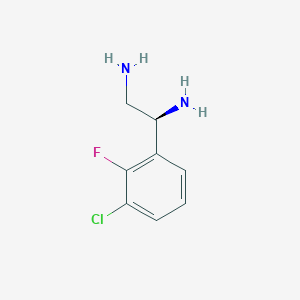

![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)

